(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Description
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSLQNYOGRYCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The resulting bromo-triazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Aldehydes or ketones are reacted with the methanamine group in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Condensation Reactions: Products include imines or Schiff bases formed from the reaction with aldehydes or ketones.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a vital building block in the synthesis of diverse pharmaceutical agents. It has been utilized in the development of drugs targeting various diseases due to its ability to modify biological activity through structural alterations.
Table 1: Key Pharmaceutical Applications
| Application | Description |
|---|---|
| Antimicrobial Agents | Exhibits activity against various pathogens, including bacteria and fungi. |
| Anticancer Compounds | Potential use in developing anticancer therapeutics by targeting specific pathways. |
| Neurological Disorders | Investigated for effects on neurotransmitter systems, offering potential in treating conditions like depression. |
Biological Activities
Research indicates that (5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against multiple strains of bacteria and fungi, making it a candidate for new antimicrobial therapies .
- Anticancer Effects : Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
| Activity Type | Target Organisms/Cells | Effectiveness |
|---|---|---|
| Antibacterial | ESKAPE pathogens | Variable potency |
| Antifungal | Common fungal strains | Effective against certain species |
| Cytotoxicity | Cancer cell lines | Induces apoptosis |
Synthesis and Chemical Properties
The synthesis of this compound typically involves a multi-step process that includes cyclization reactions to form the triazole ring and subsequent functionalization to introduce the methanamine group.
Synthesis Overview
- Formation of Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Substitution Reactions : Introduces various functional groups to enhance biological activity.
- Hydrochloride Salt Formation : Enhances solubility and stability for pharmaceutical applications.
Research Case Studies
Several studies have documented the efficacy of this compound in specific applications:
Mechanism of Action
The mechanism of action of (5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the bromine and methanamine groups.
5-Amino-1H-1,2,4-triazole: A similar compound with an amino group instead of the bromine atom.
(5-Chloro-1H-1,2,4-triazol-3-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. The bromine atom can participate in substitution reactions, while the methanamine group enhances the compound’s binding interactions with biological targets.
Biological Activity
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a compound that belongs to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₃H₆BrClN₄, with a molecular weight of 213.46 g/mol. The compound features a triazole ring substituted at the 5-position with bromine and an amine functional group attached to a methylene carbon. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological studies .
Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial properties. Specifically, this compound has shown potential against various bacterial and fungal strains. Research indicates that compounds with triazole moieties often exhibit broad-spectrum antimicrobial activity due to their ability to disrupt cellular processes in pathogens.
Antitumor Activity
Emerging studies suggest that this compound may possess anticancer properties. Triazoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is largely attributed to its interaction with biological macromolecules:
- Enzyme Inhibition : The compound can bind to specific enzymes, altering their catalytic activity. This interaction can lead to inhibition of metabolic pathways critical for the survival of pathogens or cancer cells .
- Gene Expression Modulation : It has been observed to influence gene expression patterns in various cell types, potentially leading to altered cellular responses that favor therapeutic outcomes .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between 5-bromo-1H-1,2,4-triazole and formaldehyde in the presence of ammonia or primary amines under controlled conditions. This process can yield various derivatives that may enhance biological activity or modify physical properties for specific applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : Research revealed that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC₅₀ values indicated promising potency in inhibiting cell viability at low concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Triazole | Five-membered ring with three nitrogen atoms | Broad spectrum of biological activities |
| 4-Amino-1H-triazole | Amino group at position 4 | Strong antimicrobial properties |
| Benzyltriazole | Benzyl group attached to triazole | Enhanced lipophilicity |
| This compound | Bromination at position 5; amine group | Potential anticancer and antimicrobial activities |
The unique bromination pattern and the presence of both an amine and triazole functionality suggest that this compound may exhibit distinct biological activities not observed in other similar compounds.
Q & A
Q. What are the recommended synthetic routes for (5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, and how can reaction yields be optimized?
The synthesis typically involves bromination of the triazole core followed by functionalization of the methanamine group. Key steps include:
- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions to minimize side reactions .
- Amine Protection/Deprotection : Protect the amine group during bromination using tert-butoxycarbonyl (Boc) groups, followed by acidic deprotection .
- Yield Optimization : Adjust reaction temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1.2–1.5 equiv. of brominating agent) .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How should researchers ensure the compound’s stability during storage and handling?
- Storage : Store in amber glass containers at –20°C in a desiccator to prevent hydrolysis or photodegradation .
- Handling : Use inert atmospheres (N₂ or Ar) for moisture-sensitive reactions. Avoid prolonged exposure to light or temperatures >25°C .
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and analyze purity via HPLC pre- and post-storage .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at the 5-position and methanamine hydrochloride salt formation .
- HPLC : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₃H₆BrN₄·HCl: theoretical 225.4 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple concentrations (e.g., 1 nM–100 µM) to validate potency .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and confounding variables (e.g., solvent effects) .
Q. What experimental strategies are effective for studying the compound’s mechanism of action in cellular systems?
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the bromine atom’s role in hydrophobic binding .
- CRISPR Knockout : Generate gene-knockout cell lines to confirm target specificity (e.g., MAPK pathways) .
- Metabolomics : Track downstream metabolites via LC-MS to identify pathways influenced by the compound .
Q. How can the environmental impact of this compound be assessed methodologically?
- Fate Studies : Measure biodegradation (OECD 301F test) and soil mobility (column leaching experiments) under simulated environmental conditions .
- Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201) to assess aquatic toxicity .
- Bioaccumulation : Calculate logP (experimental vs. predicted) to estimate potential for biomagnification .
Q. What approaches are recommended for structure-activity relationship (SAR) studies targeting improved pharmacological properties?
- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to modulate reactivity .
- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl groups) or formulate as PEGylated derivatives .
- In Vivo PK/PD : Compare bioavailability (oral vs. IV administration) and half-life in rodent models .
Methodological Considerations
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?
- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm structural consistency .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) and adjust synthetic protocols accordingly .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry or salt forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
